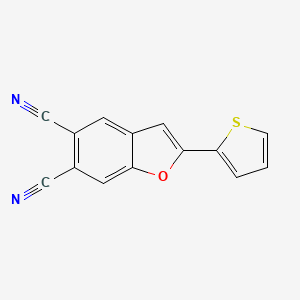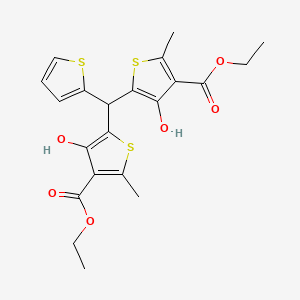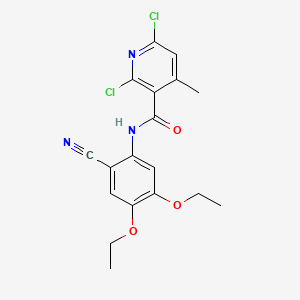
2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)-1-benzofuran-5,6-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused with a thiophene ring and two cyano groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted thiophene derivative, which undergoes a series of reactions including halogenation, followed by cyclization with a benzofuran derivative.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the cyano groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced cyano groups, and substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interaction of thiophene and benzofuran derivatives with biological targets. It can also serve as a probe to understand the biological pathways involving similar compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its cyano groups and fused ring structure may contribute to biological activity, making it a candidate for drug discovery and development.
Industry: In industry, 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile can be used in the manufacture of advanced materials, such as organic semiconductors and other electronic components.
Mechanism of Action
The mechanism by which 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile exerts its effects depends on its specific application. For instance, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The cyano groups and fused ring structure may play a crucial role in these interactions.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological or medicinal context. Research is ongoing to elucidate these mechanisms in detail.
Comparison with Similar Compounds
2-(2-Thienyl)pyridine: Another compound with a thiophene ring, but with a pyridine ring instead of benzofuran.
2-(2-Thienyl)ethanol: A simpler compound with a thiophene ring and an alcohol group.
2-(2-Thienyl)benzene: A compound with a thiophene ring attached to a benzene ring.
Uniqueness: 2-(2-Thienyl)-1-benzofuran-5,6-dicarbonitrile is unique due to its fused benzofuran ring and the presence of two cyano groups. This structure provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H6N2OS |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-thiophen-2-yl-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C14H6N2OS/c15-7-10-4-9-5-13(14-2-1-3-18-14)17-12(9)6-11(10)8-16/h1-6H |
InChI Key |
WOQUXDKGJIVUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=CC(=C(C=C3O2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11059463.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11059466.png)
![1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B11059471.png)

![7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11059474.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11059487.png)
![5-O-[(4-chlorophenyl)carbonyl]-3-C-ethynyl-1,2-O-(1-methylethylidene)pentofuranose](/img/structure/B11059498.png)
![N-{1-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide](/img/structure/B11059506.png)
![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(pyrrolidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11059509.png)
![4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine](/img/structure/B11059516.png)
![1,2-Dimethyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059519.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11059532.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11059538.png)
